molecular formula C11H11F2N3 B2689313 1-(3,4-difluorobenzyl)-4-methyl-1H-pyrazol-3-amine CAS No. 1174870-83-7

1-(3,4-difluorobenzyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B2689313
CAS No.: 1174870-83-7
M. Wt: 223.227
InChI Key: KZEWCQOINKCZHU-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzyl)-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a difluorobenzyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1-(3,4-difluorobenzyl)-4-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable pyrazole derivative with 3,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methyl iodide in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3,4-Difluorobenzyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide.

Scientific Research Applications

1-(3,4-Difluorobenzyl)-4-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

1-(3,4-Difluorobenzyl)-4-methyl-1H-pyrazol-3-amine can be compared with other similar compounds such as:

    1-(3,4-Difluorobenzyl)-1H-pyrrole: This compound also contains a difluorobenzyl group but has a pyrrole ring instead of a pyrazole ring.

    1-(3,4-Difluorobenzyl)-4-methylpiperazine: This compound has a piperazine ring and is used in different applications compared to the pyrazole derivative.

    Pyrazolo[3,4-b]pyridine derivatives: These compounds are structurally related and are studied for their potential as kinase inhibitors in cancer therapy.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications in research and industry.

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-4-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3/c1-7-5-16(15-11(7)14)6-8-2-3-9(12)10(13)4-8/h2-5H,6H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEWCQOINKCZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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